

Application Note: High-Precision Quantification of Sulfoxaflor using Isotope Dilution Mass Spectrometry

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Compound of Interest		
Compound Name:	Sulfoxaflor-d3	
Cat. No.:	B15609039	Get Quote

Abstract

This application note describes a robust and highly accurate method for the determination of the insecticide Sulfoxaflor in various matrices using Isotope Dilution Mass Spectrometry (IDMS). By employing a stable isotope-labeled internal standard, this method effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to improved precision and accuracy. The protocol details sample extraction using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development requiring reliable quantification of Sulfoxaflor residues.

Introduction

Sulfoxaflor is a novel sulfoximine insecticide effective against a wide range of sap-feeding insects.[1] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residues in environmental and agricultural samples. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides a high degree of accuracy and precision. It relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte to the sample at the beginning of the analytical process.[2] This internal standard experiences the same chemical and physical processes as the native analyte throughout extraction, cleanup, and analysis. The ratio of the native analyte to the labeled standard is



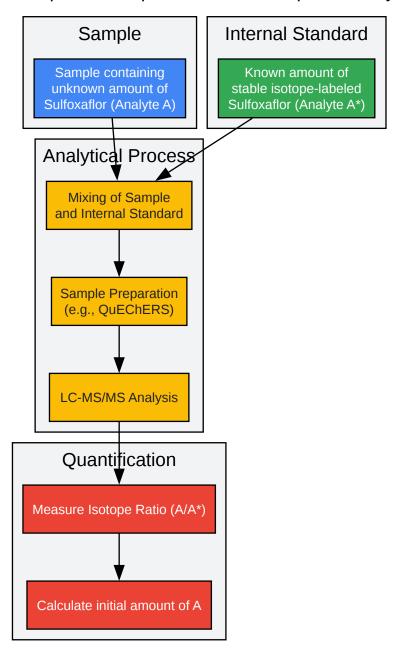
measured by mass spectrometry, allowing for precise quantification that is largely unaffected by sample loss or matrix-induced signal suppression or enhancement.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in altering the isotopic composition of the analyte in a sample by adding a known quantity of an isotopically enriched standard (the "spike"). The mass spectrometer measures the altered isotope ratio. Since the amount of the added spike is known, the initial amount of the analyte in the sample can be calculated. This technique minimizes errors arising from sample preparation and matrix effects, as both the analyte and the internal standard are affected proportionally.

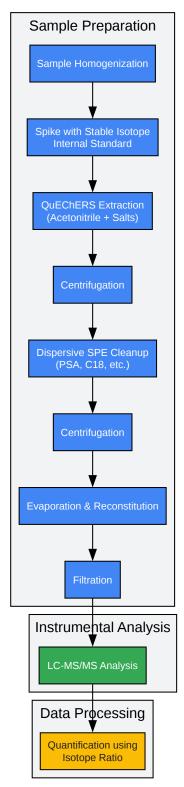


Principle of Isotope Dilution Mass Spectrometry





Experimental Workflow for Sulfoxaflor IDMS Analysis



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References

- 1. Determination of sulfoxaflor residues in vegetables, fruits and soil using ultra-performance liquid chromatography/tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed [pubmed.ncbi.nlm.nih.gov]
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